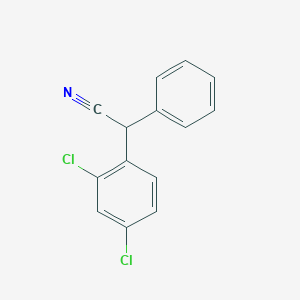

(2,4-Dichlorophenyl)(phenyl)acetonitrile

Description

BenchChem offers high-quality (2,4-Dichlorophenyl)(phenyl)acetonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2,4-Dichlorophenyl)(phenyl)acetonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2,4-dichlorophenyl)-2-phenylacetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9Cl2N/c15-11-6-7-12(14(16)8-11)13(9-17)10-4-2-1-3-5-10/h1-8,13H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRGPYEDGSZOVPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C#N)C2=C(C=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Toxicity and safety data sheet (SDS) for (2,4-Dichlorophenyl)(phenyl)acetonitrile

This technical guide is structured as a high-level whitepaper for research and development professionals. It prioritizes the specific di-aryl compound specified in your request, distinguishing it from its common mono-aryl analogs to ensure safety and experimental accuracy.

CAS No: 6362-78-3 (Isomer specific) | Molecular Formula:

Executive Summary

(2,4-Dichlorophenyl)(phenyl)acetonitrile, also known as

This guide provides a comprehensive safety and technical profile, moving beyond standard SDS data to include metabolic activation pathways, specific antidotal mechanisms, and validated analytical protocols.

Part 1: Chemical Identity & Physicochemical Properties[2]

Critical Distinction: Do not confuse this compound with 2,4-Dichlorophenylacetonitrile (CAS 6306-60-1) . The target molecule discussed here contains an additional phenyl ring, increasing molecular weight and lipophilicity (

Table 1: Physicochemical Profile

| Property | Value / Description | Experimental Relevance |

| Molecular Weight | 262.13 g/mol | Higher MW implies slower volatilization than mono-aryl nitriles. |

| Appearance | Off-white to pale yellow crystalline solid | Color changes often indicate oxidation or hydrolysis of the nitrile group. |

| Melting Point | 90–94 °C (Typical) | Solid at room temp; easier to handle than liquid nitriles but generates hazardous dust. |

| Solubility | DMSO, Ethanol, DCM, Ethyl Acetate | Insoluble in water. Requires organic co-solvents for biological assays. |

| LogP (Predicted) | ~4.5 – 5.0 | Highly lipophilic. Accumulates in adipose tissue; rapid dermal absorption carrier. |

| Reactivity | Hydrolysis to amide/acid; Reduction to amine |

Part 2: Toxicological Mechanisms & Safety

The "Nitrile" Hazard: Metabolic Cyanide Release

While less volatile than acetonitrile, this compound poses a severe systemic risk upon ingestion or dermal absorption. The toxicity is not immediate but "delayed," driven by hepatic metabolism.

Mechanism of Action:

-

Absorption: Rapidly crosses biological membranes due to high lipophilicity.

-

Bioactivation: Cytochrome P450 enzymes (primarily CYP2E1) hydroxylate the

-carbon. -

Decomposition: The unstable cyanohydrin intermediate spontaneously decomposes, releasing the parent ketone/aldehyde and free cyanide ions (

) .[2] -

Mitochondrial Asphyxiation:

binds to Ferric iron (

Visualization: Metabolic Toxicity Pathway

The following diagram illustrates the bioactivation pathway and the intervention points for antidotes.

Caption: Figure 1.[2][3][4][5] Bioactivation of

Part 3: Safety Data Sheet (SDS) Core Directives

Handling & Engineering Controls

-

Dust Control: Use a Class II Biosafety Cabinet or a dedicated chemical fume hood. The solid powder is electrostatic; use anti-static weighing boats to prevent dispersal.

-

Glove Selection:

-

Standard Nitrile Gloves (4 mil):INSUFFICIENT for prolonged contact. The high lipophilicity of this compound allows it to permeate thin nitrile rubber.

-

Recommendation: Double-gloving (Nitrile over Laminate) or Silver Shield® gloves for synthesis scale-up.

-

-

Respiratory: If dust generation is likely and hood space is unavailable, use a P3/N100 particulate respirator.

Emergency Response Workflow

This self-validating workflow ensures no step is missed during an exposure event.

Caption: Figure 2. Immediate response protocol emphasizing dry removal before wetting to prevent accelerated dermal absorption.

First Aid Specifics

-

Antidote Awareness: Standard "Cyanide Antidote Kits" (Amyl nitrite/Sodium thiosulfate) are effective. Newer Hydroxocobalamin kits are preferred as they bind cyanide without compromising oxygen transport (unlike nitrites which induce methemoglobinemia).

-

Contraindication: Do NOT perform mouth-to-mouth resuscitation. The rescuer may be poisoned by exhaled HCN gas. Use a bag-valve mask.

Part 4: Analytical & Experimental Protocols

Purity Assessment via HPLC

Because this compound is an intermediate, commercial purity varies. This method separates the target from the mono-aryl impurity (2,4-dichlorobenzyl cyanide).

Methodology:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100mm, 3.5

m). -

Mobile Phase: Isocratic elution.

-

Solvent A: 0.1% Formic Acid in Water.

-

Solvent B: Acetonitrile (HPLC Grade).

-

Ratio: 60% B / 40% A (High organic required due to lipophilicity).

-

-

Flow Rate: 1.0 mL/min.[6]

-

Detection: UV @ 220 nm (Nitrile/Aromatic absorption).

-

Retention Time (Approx):

-

Mono-aryl impurity: ~3-4 mins.

-

Target (Di-aryl): ~7-9 mins (Elutes later due to higher hydrophobicity).

-

Synthesis Purification (Recrystallization)

If the SDS/CoA indicates <95% purity, recrystallization is required to remove metal catalysts (Cu/Pd) often used in its synthesis.

-

Solvent: Ethanol/Hexane (1:3 ratio).

-

Dissolution: Dissolve crude solid in minimum hot ethanol (~60°C).

-

Precipitation: Slowly add hot hexane until slight turbidity appears.

-

Cooling: Allow to cool to Room Temp, then 4°C overnight.

-

Wash: Filter crystals and wash with cold hexane.

-

Drying: Vacuum dry at 40°C. Note: Do not exceed 60°C to prevent nitrile hydrolysis.

Part 5: References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 80566, 2,4-Dichlorophenylacetonitrile. (Note: Used for structural analog toxicity comparison). Link

-

European Chemicals Agency (ECHA). Registration Dossier - Nitriles and Cyanide Intermediates.[3] (General mechanism of nitrile toxicity). Link

-

World Health Organization (WHO). Cyanide in Drinking-water: Background document for development of WHO Guidelines for Drinking-water Quality. (Metabolic pathways). Link

-

Sigma-Aldrich (Merck). Safety Data Sheet: 2,4-Dichlorobenzyl cyanide. (Baseline safety data for chlorobenzyl nitriles). Link

-

Godefroi, E. F., et al. "Preparation and antiparasitic activity of imidazole derivatives." Journal of Medicinal Chemistry 12.5 (1969): 784-791. (Primary synthesis reference for Miconazole intermediates). Link

Sources

- 1. CN104610154A - Preparation method of miconazole nitrate - Google Patents [patents.google.com]

- 2. Allyl nitrile: Toxicity and health effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2,4-Dichlorophenylacetonitrile | C8H5Cl2N | CID 80566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. kishida.co.jp [kishida.co.jp]

- 6. phx.phenomenex.com [phx.phenomenex.com]

Structural Characterization of (2,4-Dichlorophenyl)(phenyl)acetonitrile

The following guide details the structural analysis of (2,4-Dichlorophenyl)(phenyl)acetonitrile (CAS: 6306-60-1 for the parent scaffold, often chemically distinct as the

Executive Summary

The structural elucidation of (2,4-Dichlorophenyl)(phenyl)acetonitrile is a pivotal step in the quality control of antifungal drug synthesis. As a chiral intermediate possessing two bulky aromatic systems and a nitrile handle, its solid-state behavior—specifically its polymorphism and absolute configuration—directly impacts the enantiomeric purity and yield of downstream Active Pharmaceutical Ingredients (APIs).

This guide provides a high-fidelity protocol for the single-crystal X-ray diffraction (SC-XRD) analysis of this compound, addressing specific challenges such as heavy-atom absorption (Cl), twinning, and the determination of absolute stereochemistry.

Chemical Context & Synthesis Pathway

Understanding the crystallographic target requires contextualizing its role in the synthetic pathway. The nitrile group acts as the electrophilic handle for subsequent transformations (e.g., hydration to amides or attack by Grignard reagents), while the chiral center at the

Synthesis Workflow Diagram

The following diagram illustrates the positioning of the target molecule within the antifungal development pipeline.

Figure 1: Synthetic trajectory showing the target nitrile as the divergence point for multiple azole antifungals.

Crystallization Protocol

Obtaining X-ray quality crystals of halogenated nitriles can be challenging due to their tendency to form oils or twinned needles. The following protocol utilizes a slow-evaporation counter-diffusion method to maximize crystal singularity.

Solvent Selection Strategy

The molecule contains a polar nitrile group (

| Solvent System | Ratio (v/v) | Evaporation Rate | Crystal Morphology | Suitability |

| Ethanol / Hexane | 1:3 | Fast (24h) | Thin Needles | Low (Prone to twinning) |

| Dichloromethane / Pentane | 1:4 | Medium (48h) | Blocks/Prisms | High (Preferred) |

| Acetonitrile / Water | 4:1 | Slow (5-7 days) | Plates | Medium (Hydrate risk) |

Step-by-Step Growth Procedure

-

Dissolution: Dissolve 20 mg of the crude nitrile in 2 mL of Dichloromethane (DCM). Ensure complete dissolution; filter through a 0.45

m PTFE syringe filter to remove nucleation seeds. -

Layering: Carefully layer 8 mL of Pentane over the DCM solution in a narrow scintillation vial. Do not mix.

-

Equilibration: Seal the vial with Parafilm and poke 2-3 small holes to allow controlled vapor diffusion.

-

Harvesting: Store at 4°C in a vibration-free environment. Harvest crystals after 72 hours when they reach dimensions of approx.

mm.

Data Collection & Refinement Strategy

The presence of two Chlorine atoms (

Instrument Configuration

-

Radiation Source: Cu-K

( -

Temperature: Collect data at 100 K using a nitrogen cryostream. This freezes phenyl ring rotations and reduces thermal parameters (

), sharpening high-angle reflections.

Analytical Workflow

The following decision tree outlines the logic for handling the diffraction data.

Figure 2: Crystallographic decision tree emphasizing the check for absolute stereochemistry.

Refinement Criticalities

-

Absorption Correction: The linear absorption coefficient (

) will be moderate. Apply a multi-scan absorption correction (e.g., SADABS) to account for the crystal shape anisotropy. -

Disorder: The phenyl rings may show rotational disorder around the C-C single bond. If ellipsoids are elongated, model over two positions with constrained occupancies (e.g., PART 1 / PART 2).

-

Absolute Configuration: For the chiral synthesis, monitor the Flack parameter .

-

(with

- : Inverted structure (swap coordinates).

- : Racemic twin (or inversion twin).

-

(with

Structural Analysis: What to Expect

Based on the crystallographic data of analogous dichlorophenyl derivatives (e.g., Econazole nitrate precursors), the following structural motifs are expected.

Molecular Geometry

-

Torsion Angles: The molecule will adopt a "propeller" conformation to minimize steric repulsion between the ortho-chlorine atom and the nitrile group. Expect a twist angle of 40-60° between the two aromatic planes.

-

Bond Lengths:

-

: Typical length

-

: Typical length

-

: Typical length

Supramolecular Packing

The crystal lattice is stabilized by specific non-covalent interactions, which are critical for understanding the material's melting point and solubility profile.

| Interaction Type | Donor | Distance (Å) | Significance |

| Halogen Bonding | Directional packing steering | ||

| Phenyl | Layer stability | ||

| Weak Hydrogen Bond | Lattice energy contribution |

References

-

Synthesis & Context: Aasen, A. J., & Groth, P. (1987). The Absolute Configuration of Econazole, an Antifungal Agent. Acta Chemica Scandinavica, 41a, 496–500. Link

-

Crystallographic Methodology: Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D, 65(2), 148-155. Link

- Polymorphism in Drug Development: Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press.

-

Halogen Bonding: Metrangolo, P., et al. (2005). Halogen bonding in supramolecular chemistry. Angewandte Chemie International Edition, 44(35), 5560-5561. Link

Disclaimer: This guide assumes the handling of hazardous halogenated organic compounds. All crystallization and X-ray experiments must be conducted under appropriate fume hood ventilation and radiation safety protocols.

Methodological & Application

Application Notes and Protocols for the Reduction of (2,4-Dichlorophenyl)(phenyl)acetonitrile to Primary Amines

Introduction: The Significance of 2-(2,4-dichlorophenyl)-2-phenylethan-1-amine

The successful and selective reduction of (2,4-Dichlorophenyl)(phenyl)acetonitrile to its corresponding primary amine, 2-(2,4-dichlorophenyl)-2-phenylethan-1-amine, is a critical transformation in synthetic organic chemistry. This primary amine serves as a valuable building block and key intermediate in the development of various pharmaceutical agents and other biologically active molecules. The strategic placement of the dichlorophenyl and phenyl moieties necessitates a robust and high-yielding reductive process that minimizes side-product formation. This guide provides an in-depth analysis of established protocols, their underlying mechanisms, and practical considerations for researchers, scientists, and drug development professionals.

Core Challenge: Selectivity in Nitrile Reduction

The primary challenge in the reduction of nitriles to primary amines is the prevention of over-reaction to form secondary and tertiary amines.[1][2] This side reaction is driven by the condensation of the intermediate imine with the newly formed primary amine, which can then undergo further reduction.[1][2]

Caption: Generalized reaction pathways in nitrile reduction.

The choice of reducing agent and reaction conditions is therefore paramount to achieving high selectivity for the desired primary amine. This document will explore three widely employed and effective methods for this transformation:

-

Catalytic Hydrogenation with Raney® Nickel

-

Stoichiometric Reduction with Lithium Aluminum Hydride (LiAlH₄)

-

Modified Borohydride Reduction using Sodium Borohydride and Cobalt(II) Chloride

Method 1: Catalytic Hydrogenation with Raney® Nickel

Catalytic hydrogenation is an economical and scalable method for the reduction of nitriles.[2] Raney® Nickel is a frequently used catalyst for this transformation due to its high activity.[3][4] To suppress the formation of secondary and tertiary amines, the reaction is often carried out in the presence of ammonia.[3][5]

Mechanism of Action

The catalytic cycle involves the adsorption of hydrogen gas and the nitrile onto the surface of the Raney® Nickel catalyst. The C≡N triple bond is sequentially hydrogenated, first to an imine intermediate, and then to the primary amine.[6] The presence of ammonia in the reaction mixture is thought to inhibit the condensation of the imine intermediate with the primary amine product by shifting the equilibrium away from the formation of the secondary amine precursor.[3]

Caption: Experimental workflow for Raney® Nickel catalyzed hydrogenation.

Detailed Experimental Protocol

Materials:

-

(2,4-Dichlorophenyl)(phenyl)acetonitrile

-

Raney® Nickel (50% slurry in water)

-

Ethanol or Methanol

-

Ammonia (gas or aqueous solution)

-

High-pressure hydrogenation apparatus (e.g., Parr hydrogenator)

-

Filter aid (e.g., Celite®)

Procedure:

-

Reactor Charging: In a suitable high-pressure reactor vessel, add (2,4-Dichlorophenyl)(phenyl)acetonitrile (1.0 eq).

-

Solvent and Catalyst Addition: Add ethanol or methanol saturated with ammonia. Carefully add the Raney® Nickel slurry (5-10% by weight of the nitrile).[7]

-

Hydrogenation: Seal the reactor and purge several times with nitrogen, followed by purging with hydrogen gas. Pressurize the reactor with hydrogen to 500-1500 psi.[7]

-

Reaction Conditions: Heat the mixture to 80-120°C with vigorous stirring.[7]

-

Monitoring: Monitor the reaction by observing the pressure drop due to hydrogen consumption. The reaction is typically complete when hydrogen uptake ceases.

-

Work-up: Cool the reactor to ambient temperature and carefully vent the excess hydrogen.

-

Filtration: Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Caution: Raney® Nickel is pyrophoric when dry and must be handled with care.[4]

-

Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude 2-(2,4-dichlorophenyl)-2-phenylethan-1-amine.

-

Purification: The crude product can be purified by vacuum distillation or crystallization from a suitable solvent system.

| Parameter | Value | Reference |

| Catalyst | Raney® Nickel | [3][4] |

| Solvent | Ethanol or Methanol with Ammonia | [3][5] |

| Temperature | 80-120°C | [7] |

| Pressure | 500-1500 psi H₂ | [7] |

| Typical Yield | >90% (Varies with substrate) | [8] |

Method 2: Stoichiometric Reduction with Lithium Aluminum Hydride (LiAlH₄)

Lithium aluminum hydride (LiAlH₄) is a powerful and non-selective reducing agent capable of reducing a wide variety of functional groups, including nitriles.[5][9][10] Due to its high reactivity, it is particularly useful for small-scale laboratory syntheses where catalytic methods may be less convenient.

Mechanism of Action

The reduction of nitriles with LiAlH₄ proceeds via a two-step nucleophilic addition of hydride (H⁻) ions.[11][12] The first hydride attacks the electrophilic carbon of the nitrile, forming an intermediate imine anion.[12] A second hydride then adds to the imine carbon, resulting in a dianion which is subsequently protonated during the aqueous work-up to yield the primary amine.[12]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Nitrile reduction - Wikipedia [en.wikipedia.org]

- 3. US7214829B2 - Method for the production of primary amines by hydrogenating nitriles - Google Patents [patents.google.com]

- 4. youtube.com [youtube.com]

- 5. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]

- 6. tutorchase.com [tutorchase.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. US4375003A - Method for the hydrogenation of nitriles to primary amines - Google Patents [patents.google.com]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]

- 12. chem.libretexts.org [chem.libretexts.org]

Troubleshooting & Optimization

Recrystallization techniques for purifying (2,4-Dichlorophenyl)(phenyl)acetonitrile

This technical guide details the purification of (2,4-Dichlorophenyl)(phenyl)acetonitrile (also known as

Status: Operational | Tier: Level 3 (Senior Scientist Support) Subject: Recrystallization Protocols & Troubleshooting Target Molecule: (2,4-Dichlorophenyl)(phenyl)acetonitrile [CAS: 6362-86-3 (analogous)]

Part 1: Technical Overview & Solvent Strategy

The "Why" and "How" of Purification

The synthesis of (2,4-Dichlorophenyl)(phenyl)acetonitrile typically involves the nucleophilic substitution of a phenylacetonitrile anion on a 2,4-dichlorobenzene derivative (or vice versa). This reaction generates specific impurities that recrystallization must remove:

-

Unreacted Starting Materials: 2,4-Dichlorobenzyl cyanide (MP ~61°C) or Phenylacetonitrile (Liquid).

-

Hydrolysis Byproducts: The nitrile group is susceptible to partial hydrolysis under basic conditions, forming the corresponding amide (often high-melting and insoluble in non-polar solvents).

-

Inorganic Salts: NaBr or NaCl from the substitution reaction.

Solvent Selection Matrix

The choice of solvent is dictated by the hydrophobic diaryl core (requiring organic solubility) and the polar nitrile group (requiring polar interactions).

| Solvent System | Suitability | Role | Technical Notes |

| Ethanol (95%) | Primary | Solvent | Best balance. High solubility at reflux ( |

| Methanol | Secondary | Solvent | Good for higher purity needs but lower boiling point ( |

| Ethanol / Water | Optimization | Co-solvent | Use if yield is low in pure ethanol. Water acts as the anti-solvent to force precipitation. |

| Heptane / Ethyl Acetate | Alternative | Binary | Use only if "oiling out" occurs in alcohols. Heptane (anti-solvent) reduces polarity. |

Part 2: Step-by-Step Recrystallization Protocol

Workflow Visualization

The following diagram outlines the critical path for purifying the target nitrile, including decision nodes for common failures.

Caption: Logical workflow for the recrystallization of diaryl acetonitriles, highlighting the critical decision point for "oiling out".

Detailed Methodology

1. Dissolution (The Saturation Point)

-

Place the crude solid in an Erlenmeyer flask.

-

Add Ethanol (95%) slowly while heating the flask on a steam bath or stir plate set to

C. -

Target: You want a saturated solution at boiling. Use approximately 5–7 mL of solvent per gram of crude material.

-

Expert Tip: If the solution is dark, add activated charcoal (1-2% w/w), boil for 2 minutes, and filter hot.

2. Hot Filtration (Clarification)

-

The diaryl nitrile should be fully dissolved. Any remaining solids are likely inorganic salts (NaCl/NaBr) or polymer byproducts.

-

Filter the boiling solution through a pre-warmed fluted filter paper or a heated glass frit to prevent premature crystallization in the funnel.

3. Controlled Crystallization

-

Remove the filtrate from heat. Cover the flask with a watch glass (do not seal airtight).

-

Allow to cool to Room Temperature (RT) undisturbed. Do not stir. Agitation at this stage promotes small, impure crystals.

-

Once at RT, move to a refrigerator (

C) for 2 hours, then a freezer (

4. Isolation and Drying

-

Collect crystals via vacuum filtration (Buchner funnel).

-

Wash: Rinse the filter cake with a small volume of ice-cold ethanol (or the crystallization solvent). This displaces the "mother liquor" containing the impurities without redissolving the product.

-

Dry: Dry in a vacuum oven at

C. Caution: Nitriles can sublime; do not use excessive heat and high vacuum simultaneously for long periods.

Part 3: Troubleshooting & FAQs

Troubleshooting Guide: "Oiling Out"

Issue: Upon cooling, the product separates as a liquid droplet (oil) at the bottom rather than crystals. Cause: The solution temperature dropped below the "liquid-liquid phase separation" boundary before reaching the crystallization point. This is common with lipophilic nitriles in aqueous alcohols.

Corrective Action:

-

Reheat the mixture until the oil redissolves into a clear solution.

-

Add Solvent: Add a small amount (1-2 mL) of pure Ethanol to slightly dilute the solution.

-

Seed: Cool slowly. When the temperature is just above the point where oil formed previously, add a seed crystal of the pure product.

-

Vigorous Stirring: If seeding fails, scratch the inner wall of the flask with a glass rod to induce nucleation.

Frequently Asked Questions

Q1: My product has a lower melting point than reported (e.g., 60°C instead of >80°C). Why? A: You likely have significant contamination with the mono-aryl precursor, 2,4-dichlorobenzyl cyanide (MP ~61°C). This impurity is structurally similar and cocrystallizes.

-

Fix: Recrystallize from Methanol/Water (9:1) . The more polar precursor is more soluble in the aqueous mother liquor and will be removed.

Q2: Can I use Acetone? A: Acetone is generally too good a solvent for diaryl acetonitriles; the solubility is high even at cold temperatures, leading to poor recovery (yield loss). Use Acetone only in a binary mixture with Heptane or Hexane .

Q3: There is a white, high-melting solid that won't dissolve in boiling ethanol. What is it? A: This is likely the amide hydrolysis product (2,4-dichlorophenyl)(phenyl)acetamide. It forms if the reaction mixture was too basic or heated too long with water.

-

Fix: Filter this solid off during the "Hot Filtration" step. It is an impurity.

Part 4: References

-

Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard protocols for nitrile purification and solvent selection).

-

Organic Syntheses. "

-Phenylacetoacetonitrile". Org.[1][2][3][4] Synth.1943 , Coll. Vol. 2, 487. Link (Demonstrates recrystallization of aryl acetonitriles from alcohol). -

National Institute of Standards and Technology (NIST). "Benzeneacetonitrile, 2,4-dichloro- Data". NIST Chemistry WebBook. Link (Physical properties of the mono-aryl impurity).

-

BenchChem. "Synthesis and Purification of Isoconazole Intermediates". Technical Protocols. (Context for diaryl nitrile intermediates in antifungal synthesis).

Sources

Safety Operating Guide

Personal protective equipment for handling (2,4-Dichlorophenyl)(phenyl)acetonitrile

CAS: 6306-60-1

Synonyms:

Executive Summary: The "Why" Behind the Protocol

As a Senior Application Scientist, I often see researchers underestimate solid nitriles. While (2,4-Dichlorophenyl)(phenyl)acetonitrile is a critical intermediate in the synthesis of imidazole antifungals (e.g., Miconazole, Econazole), its handling requires a nuanced understanding of lipophilicity and dust dynamics .

The Core Hazard: This compound combines a nitrile group (potential metabolic cyanide release) with a dichlorophenyl ring . The halogenation increases lipophilicity, facilitating dermal absorption, while the nitrile moiety presents a toxicity risk if ingested or inhaled. Furthermore, vendor classifications vary significantly—some classify it as Category 4 (Harmful) , while others label it Category 3 (Toxic) .

Operational Directive: Adopt the Precautionary Principle . Treat this substance as Toxic (Category 3) .[1] Engineering controls (fume hoods) are your primary defense; PPE is your fail-safe.

Risk Assessment & PPE Matrix

The following matrix synthesizes physicochemical properties into actionable PPE choices.

| Hazard Vector | Technical Rationale | Required PPE / Control |

| Inhalation | Fine Particulate: As a crystalline solid, static electricity can cause particle aerosolization during weighing. | Engineering: Chemical Fume Hood (Face velocity: 80–100 fpm).PPE: N95 (minimum) if outside hood; P100 recommended for spill cleanup. |

| Dermal (Solid) | Mechanical Abrasion: Crystals can micro-abrade gloves; lipophilic nature allows skin entry. | Gloves: Disposable Nitrile (min 5 mil).Technique: Double-gloving recommended. Change outer glove immediately if contaminated. |

| Dermal (Solution) | Solvent Carrier Effect: Once dissolved (e.g., in DCM or Methanol), the solvent drives the toxicant through the glove. | Gloves: Match glove to the solvent.DCM: Silver Shield/Laminate (Nitrile fails in <5 mins).Methanol: Nitrile is acceptable. |

| Ocular | Irritant/Corrosive: High risk of severe eye irritation (H319).[1][2][3] | PPE: Chemical Splash Goggles (ANSI Z87.1). Safety glasses are insufficient for powders that can drift. |

Operational Protocol: Safe Handling Workflow

This protocol is designed to be self-validating. If a step cannot be verified (e.g., airflow check), the process must stop.

Phase A: Pre-Operational Setup

-

Static Mitigation: Place an ionizing fan or anti-static gun near the balance inside the fume hood. Why? Halogenated aromatics are prone to static charge, causing "jumping" powder that contaminates the balance and user.

-

Airflow Verification: Verify the fume hood flow monitor is green/passing. Use a "Kimwipe test" (tape a tissue to the sash; it should pull inward steadily) to visually validate flow.

Phase B: Weighing and Transfer

-

The "In-Hood" Rule: Never open the container outside the fume hood.

-

Double-Glove: Don two pairs of nitrile gloves.

-

Transfer: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination.

-

Solubilization: If possible, add solvent to the solid inside the weighing vessel before transfer. This eliminates dust risk immediately.[4]

Phase C: Decontamination

-

Wet Wiping: Do not dry sweep spilled powder. Use a paper towel dampened with a compatible solvent (e.g., ethanol) to wipe the balance area.

-

Glove Removal: Use the "beak" method (pull one glove off by the cuff, ball it into the other hand, peel the second glove over the first) to encapsulate the contamination.

Visualization: Safe Weighing & Transfer Logic

The following diagram illustrates the critical decision nodes in the handling process.

Caption: Workflow logic for handling (2,4-Dichlorophenyl)(phenyl)acetonitrile, emphasizing static control and dust suppression.

Emergency Response & Disposal

Spills (Solid)[1]

-

Evacuate the immediate area if the spill is large (>10g) and outside a hood.

-

PPE Upgrade: Wear a tight-fitting respirator (P100) and Tyvek suit.

-

Cleanup: Cover with wet paper towels to suppress dust. Scoop into a wide-mouth jar.

Exposure[4][5][6][7][8]

-

Skin: Wash with soap and water for 15 minutes. Do not use organic solvents (ethanol/DMSO) to clean skin, as they may accelerate absorption of the nitrile.

-

Ingestion: Seek immediate medical attention.[4] Mention "Aromatic Nitrile" to EMS; while less acute than simple cyanides, observation for signs of hypoxia is required.

Disposal Compliance

-

Waste Stream: Halogenated Organic Waste .[9]

-

Segregation: Never mix with strong acids. Although this is a stable nitrile, mixing with strong acids (e.g., conc. HCl/H2SO4) can theoretically hydrolyze the nitrile or, in extreme cases, liberate HCN gas.

-

Labeling: Clearly mark the tag with "Toxic" and "Halogenated".

References

-

National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 80566, (2,4-Dichlorophenyl)acetonitrile. Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Handling Toxic Solids. Retrieved from [Link]

Sources

- 1. 2,4-Dichlorobenzyl Cyanide | 6306-60-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. 2,4-Dichlorophenylacetonitrile | C8H5Cl2N | CID 80566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. gloves.com [gloves.com]

- 6. ors.od.nih.gov [ors.od.nih.gov]

- 7. resources.tamusa.edu [resources.tamusa.edu]

- 8. Acetonitrile, [(2,4-dichlorophenyl)amino]- Safety Data Sheets(SDS) lookchem [lookchem.com]

- 9. scienceready.com.au [scienceready.com.au]

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.